氯化铝(III)

描述

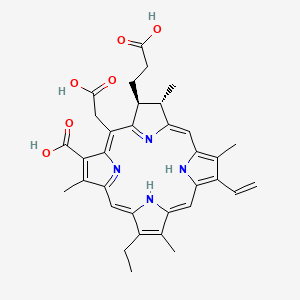

Chlorin e6 (Ce6) is a photosensitizer with strong absorption peaks at wavelengths of 402 and 662 nm. It also exhibits intense fluorescence at 668 nm . Ce6 has antimicrobial efficacy and anticancer activity . It induces cell apoptosis via caspase-3 activation and can be used for cancer research .

Synthesis Analysis

Chlorin e6 can be synthesized from Spirulina platensis . Two efficient synthetic methodologies have been described for the preparation of Ce6 . Another green method involves synthesizing Ce6 from chlorophyll a, which was extracted from crude silkworm excrement using concentrated (strong) alkali hydrolysis and acidification .Molecular Structure Analysis

The study of optical and photophysical properties of Ce6 has been conducted, taking into account the dynamical and vibrational effects both by using Wigner distribution or coupling with molecular dynamics .Physical And Chemical Properties Analysis

Ce6 has strong absorption peaks at wavelengths of 402 and 662 nm, as well as exhibiting intense fluorescence at 668 nm . The linear and non-linear optical properties have been studied .科学研究应用

光动力疗法(PDT)

Ce6 是一种用于 PDT 的第二代光敏剂 . 在这种疗法中,Ce6 被施用,然后暴露于光照下,导致产生细胞毒性活性氧物质 (ROS)。 这些 ROS 通过细胞凋亡和/或坏死导致肿瘤细胞死亡 . 这种疗法已被用于治疗各种类型的癌症,包括肺癌、膀胱癌、食道癌和非黑色素瘤皮肤癌 .

光声成像

Ce6 也用作光声成像剂 . 这种应用允许在没有手术或 X 光的情况下可视化内部器官 .

抗肿瘤免疫反应

Ce6-PDT 可以刺激抗肿瘤免疫反应 . 通过 qPCR 分析肿瘤的干扰素-γ (IFN-γ)、肿瘤坏死因子-α (TNF-α) 和白介素-2 (IL-2) 来研究这种反应 .

黑色素瘤治疗

Ce6 已被用于治疗黑色素瘤,这是一种极具侵袭性的恶性肿瘤 . 已在体外研究了 Ce6 的光毒性作用以及在体内的抗肿瘤活性 .

荧光染料

Ce6 是一种荧光染料,在近红外光照射下具有很强的光学特性和优异的光转换效率 . 由于其优异的抗肿瘤能力,这种特性已广泛应用于 PDT .

纳米级递送系统

由于聚乳酸-羟基乙酸共聚物 (PLGA) 的高负载能力,它可以用作癌症治疗中的理想纳米载体 . Ce6 可以通过双乳化法共包封 .

肺癌治疗

Ce6 的衍生物 NPe6 已在日本被批准用于治疗早期和晚期肺癌 .

食道癌和颅内脑肿瘤治疗

作用机制

Target of Action

Chlorin e6 (Ce6) is a well-known photosensitizer used in photodynamic diagnosis and therapy . It primarily targets cancer cells and pathogenic bacteria . Ce6 has been shown to bind to cancer cells and bacteria, leading to their destruction upon light activation .

Mode of Action

The mode of action of Ce6 involves its interaction with light and oxygen. These reactive oxygen species (ROS) can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by Ce6 involve the generation of ROS and the subsequent induction of oxidative stress . Oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation, disrupting cellular functions and leading to cell death . Furthermore, Ce6 can prevent DNA damage repair, thus enhancing the sensitivity of tumor cells to ROS .

Pharmacokinetics

The pharmacokinetics of Ce6 involves its absorption, distribution, metabolism, and excretion (ADME). Ce6 is known to be a stable compound with a half-life of more than 3 hours . It is also known to have a high reactive oxygen species (ROS) generation ability and anticancer potency against many types of cancer . .

Result of Action

The result of Ce6’s action is the destruction of targeted cells. Upon light activation, Ce6 can induce significant cytotoxicity in cancer cells and bacteria . In cancer cells, this leads to tumor suppression . In bacteria, Ce6’s action results in bactericidal activity .

Action Environment

The action of Ce6 is influenced by environmental factors such as light and oxygen availability . The presence of light is crucial for the activation of Ce6, and its absence significantly reduces its bactericidal and cytotoxic effects . Similarly, the presence of oxygen is necessary for the generation of ROS . Furthermore, Ce6 can respond to the acidic microenvironment of bacterial infection .

安全和危害

未来方向

属性

IUPAC Name |

(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYINILBBZAQBEV-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885088 | |

| Record name | (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19660-77-6 | |

| Record name | Phytochlorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019660776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-trans)-18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTOCHLORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S2CCF3T1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

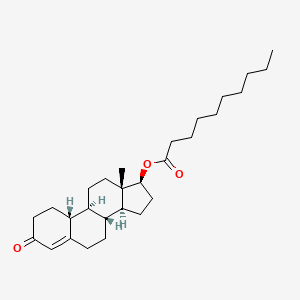

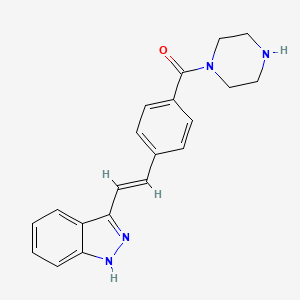

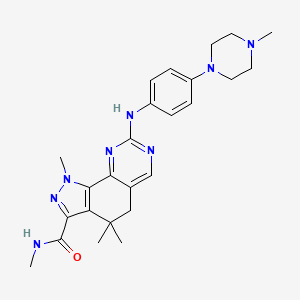

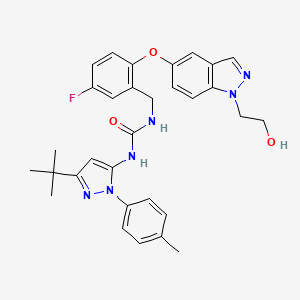

Feasible Synthetic Routes

Q & A

A: Chlorin e6, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), primarily singlet oxygen (1O2). These ROS are highly cytotoxic and cause damage to various cellular components, leading to cell death [, , , , ].

A: Studies show that Chlorin e6, depending on its subcellular localization, can damage various cellular components. These include the plasma membrane [], mitochondria [], lysosomes [], and the endoplasmic reticulum []. The specific target and extent of damage can influence the mode of cell death, leading to either apoptosis or necrosis [, ].

A: Yes, pH plays a significant role in Chlorin e6 distribution and activity. In acidic environments, like that of a tumor or within lysosomes, Chlorin e6 exhibits increased binding to cell membranes and deeper penetration into lipid bilayers []. This pH-dependent behavior can influence its efficacy in PDT.

ANone: The molecular formula of Chlorin e6 is C34H36N4O6 and its molecular weight is 612.67 g/mol.

A: Chlorin e6 exhibits a characteristic absorption spectrum with a strong Soret band around 400 nm and multiple Q bands in the visible region, with the most prominent one around 660 nm [, , ]. This spectral feature allows for efficient excitation with red light, which penetrates deeper into tissues.

A: Stability studies of Chlorin e6, particularly its novel derivative DYSP-C34, show good stability in rat plasma under different storage conditions including room temperature, repeated freeze-thaw cycles, and long-term cryopreservation [].

A: While Chlorin e6 itself is not known for catalytic activity, its iron complex, Fe-chlorin e6-Na (FeCNa), exhibits superoxide dismutase (SOD)-like activity. This activity is attributed to the iron element encased within the molecule and allows it to mimic SOD function [].

ANone: This aspect is not extensively covered in the provided research abstracts.

ANone: Research indicates that structural modifications significantly influence Chlorin e6's properties and PDT efficacy. For instance:

- Introduction of a 32-aryl substitution and amino acid substituent at C-152: These modifications in the novel derivative DYSP-C34 enhance cellular permeability and water solubility, making it a more promising PDT agent [].

- Conjugation with aspartic acid: Mono-L-aspartyl chlorin e6 (Talaporfin) shows altered cellular localization compared to Chlorin e6, leading to different phototoxic effects [].

- Amide and boronated amide derivatives: These derivatives exhibit higher phototoxicity against tumor cells compared to Chlorin e6, attributed to their enhanced membrane permeabilization abilities [].

- π-extension derivatives: These modifications, achieved through regioselective bromination and Suzuki–Miyaura cross-coupling reactions, result in bathochromic shifts in the absorption spectrum, improved photostability, and higher phototoxicity in vitro [].

ANone: Several formulation approaches have been investigated to address Chlorin e6's limitations and enhance its therapeutic potential:

- Liposomes: Liposomal encapsulation of Chlorin e6 has been studied to improve its solubility, stability, and target specificity [, ].

- Micelles: Micellar formulations using stearic acid-grafted chitosan oligosaccharide (CSO-SA) and folate-conjugated CSO-SA (FA-CSO-SA) have shown promise in enhancing Chlorin e6 delivery and photodynamic efficacy in vitro [].

- Nanosuspensions: The use of biodegradable sucrose esters as drug carriers in nanosuspension formulations has shown to improve the dissolution rate and photodynamic efficacy of Chlorin e6 [].

- Quantum dots: Complexation with quantum dots (QDs), such as ZnSe/ZnS QDs, has shown to enhance Chlorin e6 uptake by cancer cells and increase PDT efficacy due to efficient energy transfer between QDs and Chlorin e6 [].

ANone: This aspect is not covered in the provided research abstracts.

A: Studies in mice bearing Ehrlich ascites tumors show that Chlorin e6, following intravenous injection, accumulates rapidly in various organs, with the highest concentration observed in the liver [, ]. Importantly, it exhibits a longer retention time in tumor tissue compared to other organs, highlighting its potential for targeted therapy.

A: Pharmacokinetic analysis of DYSP-C34 in rats after intravenous administration reveals a plasma half-life (t1/2z) of 6.98 h, suggesting a moderate elimination rate []. Tissue distribution studies in tumor-bearing mice show significant accumulation in tumor tissues, with higher concentrations observed in the liver and kidneys, and lower concentrations in the heart, spleen, and lungs.

ANone: Numerous studies have demonstrated the in vitro phototoxic effects of Chlorin e6 and its derivatives against various cancer cell lines, including:

- Human lung cancer cells (A549): Chlorin e6 effectively kills A549 cells upon light activation, and this effect is not influenced by cisplatin resistance [].

- Human adenocarcinoma cells (HT-29): Similar to A549 cells, HT-29 cells are susceptible to Chlorin e6-mediated PDT [].

- Human hepatoma cells (PLC/PRF/5): Conjugates of Chlorin e6 with internalizable ligands exhibit higher photosensitizing activity compared to free Chlorin e6, suggesting improved uptake and intracellular targeting [].

- Murine leukemia cells (L1210): Studies with L1210 cells revealed that the phototoxic effects of Chlorin e6 are distinct from those of hydrophobic photosensitizers, highlighting the importance of its unique localization pattern [].

- Ehrlich ascites tumor (EAT): Chlorin e6 exhibits selective accumulation and prolonged retention in EAT tumor tissue, leading to significant tumor regression upon photoactivation [].

- B16 melanoma and M-1 sarcoma: Novel amide and boronated amide derivatives of Chlorin e6 demonstrate superior therapeutic potency compared to Chlorin e6 in these aggressive tumor models [].

ANone: While not extensively discussed, the research abstracts highlight some safety aspects of Chlorin e6:

- Dark toxicity: Chlorin e6 generally exhibits low dark toxicity, meaning it is minimally toxic to cells in the absence of light activation [, , ].

- Adverse effects: One study mentions severe adverse effects observed when the interval between Chlorin e6 administration and light exposure was short, highlighting the importance of optimizing treatment parameters [].

ANone: The research highlights several drug delivery and targeting strategies for Chlorin e6:

- Conjugation with internalizable ligands: Attaching Chlorin e6 to ligands recognized by specific cell surface receptors enhances its internalization and improves its delivery to target cells [, , ].

- Encapsulation in nanoparticles: Formulating Chlorin e6 within nanoparticles, such as liposomes [], micelles [], and nanosuspensions [], improves its solubility, stability, and target specificity.

- Complexation with quantum dots: Combining Chlorin e6 with quantum dots not only enhances its delivery but also allows for energy transfer, boosting its photodynamic efficacy [, ].

ANone: Various analytical techniques are employed to study Chlorin e6 and its derivatives:

- Fluorescence Spectroscopy: This method is widely used to investigate the interaction of Chlorin e6 with proteins [, , ], characterize its photophysical properties [], and study its uptake and distribution in cells and tissues [, , , , ].

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) detection is used for the quantification of Chlorin e6 and its derivatives in biological samples, such as plasma and tissues [].

- Electron Spin Resonance (ESR): This technique is employed to study the generation of singlet oxygen by Chlorin e6 upon light activation [, ].

- Confocal Microscopy: This imaging technique allows for the visualization of Chlorin e6 distribution within cells and its co-localization with specific organelles [, , ].

ANone: This aspect is not covered in the provided research abstracts.

A: Chlorin e6 exhibits poor water solubility, which can limit its bioavailability and therapeutic efficacy. This issue is particularly important at physiological pH, where Chlorin e6 tends to form aggregates, further reducing its solubility and photodynamic activity [].

A: Nanosuspension formulations, using biodegradable sucrose esters as drug carriers, have shown promise in improving the dissolution rate of Chlorin e6. This approach increases the surface area of the drug particles, enhancing its dissolution and improving its bioavailability [].

A: The development and validation of a specific, sensitive, and accurate HPLC-UV method for the quantification of the novel Chlorin e6 derivative, DYSP-C34, in rat plasma and mouse tissues is described in one study []. The method exhibited good linearity, recovery, precision, and stability, meeting the requirements for biological sample analysis.

ANone: This aspect is not covered in the provided research abstracts.

ANone: This aspect is not covered in the provided research abstracts.

ANone: This aspect is not covered in the provided research abstracts.

ANone: This aspect is not covered in the provided research abstracts.

A: While not explicitly addressed, the use of Chlorin e6 in PDT relies on its biocompatibility, particularly its low dark toxicity. The development of biodegradable drug delivery systems, such as liposomes and nanosuspensions based on natural polymers, further suggests efforts to enhance its biocompatibility and minimize potential long-term effects [, ].

ANone: This aspect is not covered in the provided research abstracts.

ANone: This aspect is not covered in the provided research abstracts.

ANone: The research on Chlorin e6 exemplifies cross-disciplinary collaboration, encompassing:

- Chemistry: Synthesis and structural modification of Chlorin e6 derivatives to enhance its photophysical properties and therapeutic efficacy [, , , , ].

- Biology: Understanding the interaction of Chlorin e6 with cells and tissues, including its uptake, subcellular localization, and mechanisms of phototoxicity [, , , , , , , , , ].

- Medicine: Exploring the clinical application of Chlorin e6 in PDT for various diseases, including cancer [, , , , , ] and atherosclerosis [].

- Pharmaceutics: Developing and optimizing formulations to improve Chlorin e6 delivery, solubility, and bioavailability [, , , ].

- Nanotechnology: Utilizing nanomaterials like quantum dots to enhance Chlorin e6 delivery and photodynamic efficacy [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)

![2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B1683784.png)

![6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1683786.png)